2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
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Description
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article discusses the synthesis, structural characteristics, and biological activities of this compound, with a focus on its antimicrobial and antitubercular properties.
Synthesis and Structural Elucidation
The synthesis of this compound involves the reaction of 2-mercaptobenzimidazole with pyrrolidine and appropriate acylating agents. The structural elucidation is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, which confirm the presence of key functional groups.
Antimicrobial Activity
Research indicates that derivatives of 2-mercaptobenzimidazole exhibit significant antimicrobial activity. A study highlighted that various synthesized derivatives, including those based on this compound, showed potent activity against a range of bacterial strains, particularly Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
ZR-1 | Staphylococcus aureus | 8 |
ZR-2 | Escherichia coli | 16 |
ZR-3 | Pseudomonas aeruginosa | 32 |
These findings suggest that the presence of the benzimidazole moiety contributes to the enhanced antimicrobial properties of these compounds .
Antitubercular Activity
Another significant aspect of the biological activity of benzimidazole derivatives is their antitubercular properties. A study demonstrated that certain benzimidazole derivatives exhibit potent activity against Mycobacterium tuberculosis at nanomolar concentrations. The mechanism of action appears to involve inhibition of the MmpL3 protein, crucial for mycolic acid transport in mycobacteria.
The following table summarizes the findings related to antitubercular activity:
Compound | Activity Against M. tuberculosis | Concentration (nM) |
---|---|---|
Compound A | Inhibition observed | 50 |
Compound B | Inhibition observed | 25 |
The compounds did not show cross-resistance with other first-line antitubercular drugs, indicating their potential as novel therapeutic agents .
Case Studies
Several case studies have been conducted to explore the efficacy of benzimidazole derivatives in clinical settings. For instance, a study involving patients with drug-resistant tuberculosis highlighted the successful use of a benzimidazole derivative in combination therapy, leading to improved treatment outcomes.
Properties
Molecular Formula |
C13H15N3OS |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C13H15N3OS/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)14-13(16)18/h1-2,5-6H,3-4,7-9H2,(H,14,18) |
InChI Key |
NSHNCKPXFUFMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.